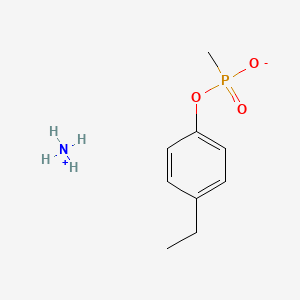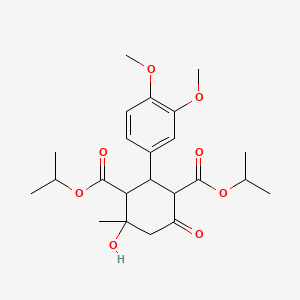
4-ethylphenyl hydrogen methylphosphonate ammoniate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethylphenyl hydrogen methylphosphonate ammoniate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of organophosphorus compounds, which have been extensively studied for their biological and chemical properties.
Mécanisme D'action
4-ethylphenyl hydrogen methylphosphonate ammoniate acts as an acetylcholinesterase inhibitor, which means that it inhibits the activity of the enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and ultimately lead to paralysis and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit the activity of acetylcholinesterase. This can lead to a range of symptoms, including muscle weakness, respiratory distress, and convulsions. In severe cases, it can lead to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ethylphenyl hydrogen methylphosphonate ammoniate in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the main limitations of using this compound is its toxicity, which means that it must be handled with care and appropriate safety measures must be taken.
Orientations Futures
There are several future directions for research on 4-ethylphenyl hydrogen methylphosphonate ammoniate. One area of interest is the development of new organophosphorus compounds that have improved properties for various applications, such as catalysis, materials science, and drug discovery. Another area of interest is the development of new antidotes for organophosphate poisoning, which could potentially save many lives in the event of a chemical attack or accidental exposure. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, which could lead to new insights into the role of acetylcholinesterase in various biological processes.
Méthodes De Synthèse
The synthesis of 4-ethylphenyl hydrogen methylphosphonate ammoniate is a multistep process that involves the reaction of 4-ethylphenol with phosphorus oxychloride to form 4-ethylphenyl methylphosphonate. This intermediate is then reacted with hydrogen chloride to form 4-ethylphenyl hydrogen methylphosphonate. Finally, the reaction of 4-ethylphenyl hydrogen methylphosphonate with ammonium hydroxide produces this compound.
Applications De Recherche Scientifique
4-ethylphenyl hydrogen methylphosphonate ammoniate has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. In medicine, this compound has been studied for its potential use as an antidote for organophosphate poisoning. In materials science, this compound has been used as a precursor for the synthesis of various organophosphorus compounds, which have been extensively studied for their potential applications in catalysis, materials science, and drug discovery.
Propriétés
IUPAC Name |
azanium;(4-ethylphenoxy)-methylphosphinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O3P.H3N/c1-3-8-4-6-9(7-5-8)12-13(2,10)11;/h4-7H,3H2,1-2H3,(H,10,11);1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXCROGGEJYDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OP(=O)(C)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5110087.png)

![3-[1-(3-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5110127.png)
![2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5110129.png)
![1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110137.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5110144.png)
![2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5110154.png)


![3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5110170.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110171.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5110173.png)
![ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate](/img/structure/B5110177.png)
![5-{[(3-chloro-4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5110185.png)